molecular formula C25H30N4O5S B11370156 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

Cat. No.: B11370156
M. Wt: 498.6 g/mol
InChI Key: VIUVCBRMXWIXRC-UHFFFAOYSA-N
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Description

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, an oxadiazole ring, and a piperidinylsulfonylphenyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the methoxyphenyl and piperidinylsulfonylphenyl groups. Common synthetic routes may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

    Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Piperidinylsulfonylphenyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate molecular interactions and pathways.

    Industry: The compound’s unique structure may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and piperidinylsulfonylphenyl compounds, such as:

Uniqueness

The uniqueness of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H30N4O5S

Molecular Weight

498.6 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]butanamide

InChI

InChI=1S/C25H30N4O5S/c1-18-14-16-29(17-15-18)35(31,32)22-12-8-20(9-13-22)26-23(30)4-3-5-24-27-25(28-34-24)19-6-10-21(33-2)11-7-19/h6-13,18H,3-5,14-17H2,1-2H3,(H,26,30)

InChI Key

VIUVCBRMXWIXRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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